2,4-Dihydroxy-6-methylbenzoic acid hydrate
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Overview
Description
2,4-Dihydroxy-6-methylbenzoic acid hydrate, also known as orsellinic acid, is a derivative of benzoic acid. It is characterized by the presence of two hydroxyl groups and a methyl group attached to the benzene ring. The molecular formula of this compound is C8H8O4, and it has a molecular weight of 168.15 g/mol . This compound is a white crystalline solid that is soluble in water, dimethyl sulfoxide, and ethanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dihydroxy-6-methylbenzoic acid hydrate can be synthesized through various methods. One common approach involves the hydroxylation of methylbenzoic acid, introducing two hydroxyl groups into the benzene ring. This reaction can be catalyzed by different agents, such as sodium hydroxide and hydrogen peroxide . The specific conditions, including temperature and reaction time, can vary depending on the desired yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydroxylation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and advanced catalysts to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydroxy-6-methylbenzoic acid hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as dihydroxy derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinones, reduced derivatives, and substituted benzoic acids .
Scientific Research Applications
2,4-Dihydroxy-6-methylbenzoic acid hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism by which 2,4-Dihydroxy-6-methylbenzoic acid hydrate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of enzymes involved in oxidative stress pathways, thereby reducing cellular damage . Additionally, its ability to block PAF-mediated neuronal apoptosis is linked to its interaction with PAF receptors and subsequent inhibition of apoptotic signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxybenzoic acid: Lacks the methyl group present in 2,4-Dihydroxy-6-methylbenzoic acid hydrate.
3,5-Dihydroxybenzoic acid: Has hydroxyl groups at different positions on the benzene ring.
4-Hydroxybenzoic acid: Contains only one hydroxyl group.
Uniqueness
This compound is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic and research applications where these functional groups are advantageous .
Properties
IUPAC Name |
2,4-dihydroxy-6-methylbenzoic acid;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4.H2O/c1-4-2-5(9)3-6(10)7(4)8(11)12;/h2-3,9-10H,1H3,(H,11,12);1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRZEMJRYINBMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)O)O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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